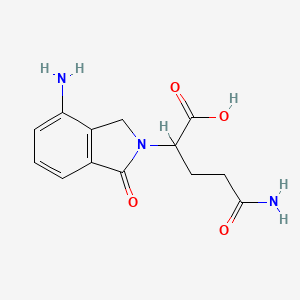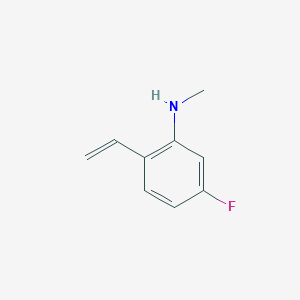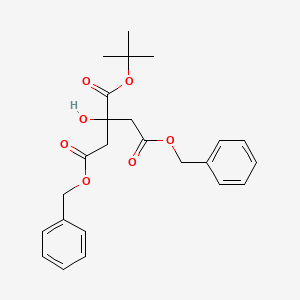
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its role in the preparation of lenalidomide isotopologues, which are useful in the treatment of diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid typically involves the use of specific building blocks and reagents. One common method involves the use of methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate as a precursor. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product suitable for research and application purposes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds and isotopologues.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It plays a role in the development of therapeutic agents, particularly in the preparation of lenalidomide isotopologues, which are used in the treatment of diseases.
Industry: The compound is utilized in the production of research chemicals and reference standards.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of specific pathways or activation of certain cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate
- Lenalidomide
Uniqueness
5-Amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid is unique due to its specific structure and the presence of both amino and oxo groups, which contribute to its distinct chemical and biological properties. Its role in the preparation of lenalidomide isotopologues further highlights its importance in medicinal chemistry.
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H15N3O4/c14-9-3-1-2-7-8(9)6-16(12(7)18)10(13(19)20)4-5-11(15)17/h1-3,10H,4-6,14H2,(H2,15,17)(H,19,20) |
InChI-Schlüssel |
KSCACLRGQJXDAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2N)C(=O)N1C(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)


![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![2-(5-Chloro-2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13428176.png)
![(1R,2R,5S,8S,9S,10R,11R)-6-(dideuteriomethylidene)-5-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B13428179.png)
